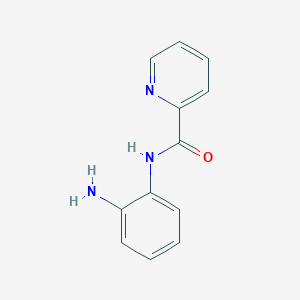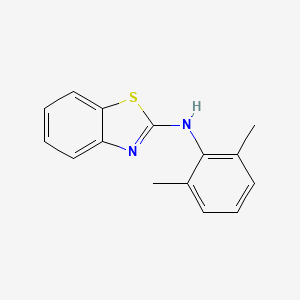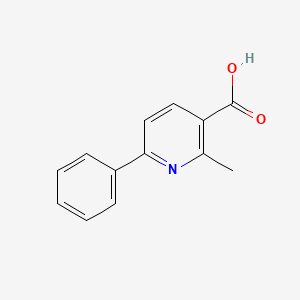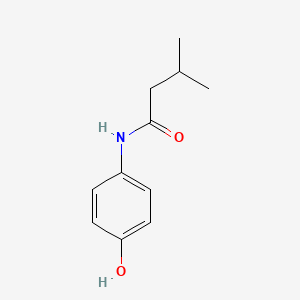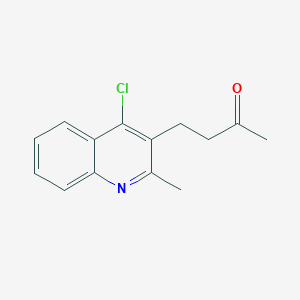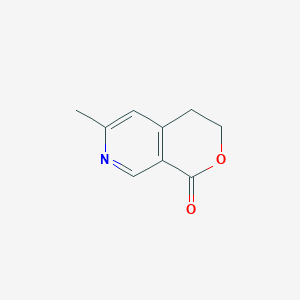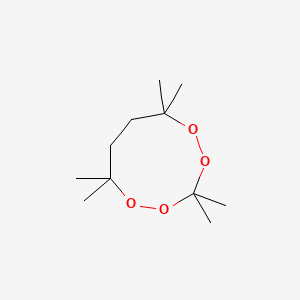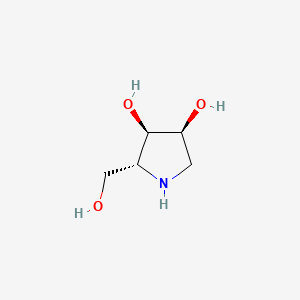
1,4-Dideoxy-1,4-imino-D-ribitol
Vue d'ensemble
Description
1,4-Dideoxy-1,4-imino-D-ribitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory properties against various enzymes, making it a valuable molecule in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-ribitol can be synthesized from D-ribose through a series of chemical reactions. One common method involves the base-promoted hydrolysis of a chlorinated D-ribonolactone derivative, followed by inversion of configuration at the C-4 position . Another method includes the use of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol, synthesized efficiently and stereoselectively from D-mannose .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to form derivatives through N-substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include chlorinated D-ribonolactone derivatives, bases for hydrolysis, and various nucleophiles for N-substitution .
Major Products
The major products formed from these reactions include various N-substituted derivatives of this compound, which have been shown to possess significant inhibitory properties against enzymes such as α-mannosidase .
Applications De Recherche Scientifique
1,4-Dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various derivatives with potential inhibitory properties.
Biology: It acts as a potent inhibitor of enzymes such as glycogen phosphorylase and α-glucosidase, making it useful in studies related to glycogen metabolism
Industry: It can be used in the development of enzyme inhibitors for various industrial applications.
Mécanisme D'action
1,4-Dideoxy-1,4-imino-D-ribitol exerts its effects by selectively inhibiting the catalytic activity of key enzymes involved in glycogen metabolism, such as glycogen phosphorylase and α-glucosidase . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another pyrrolidine alkaloid with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol: A compound with a similar structure and inhibitory properties.
N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol: These derivatives have been synthesized efficiently and possess significant enzyme inhibitory properties.
Uniqueness
1,4-Dideoxy-1,4-imino-D-ribitol is unique due to its specific inhibitory properties against glycogen phosphorylase and α-glucosidase, making it a valuable compound for research in glycogen metabolism and potential therapeutic applications .
Propriétés
Numéro CAS |
105990-41-8 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |
Clé InChI |
OQEBIHBLFRADNM-MROZADKFSA-N |
SMILES |
C1C(C(C(N1)CO)O)O |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O |
SMILES canonique |
C1C(C(C(N1)CO)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

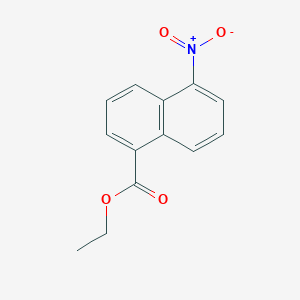
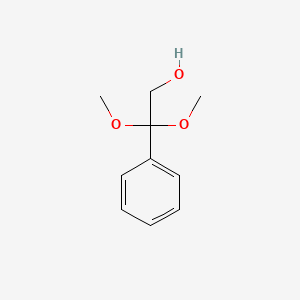
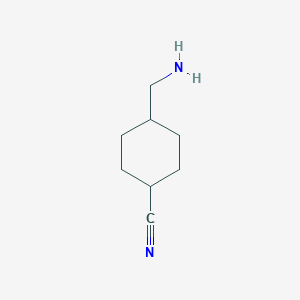
![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)

